Ethyl-5-isopropyl-isoxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

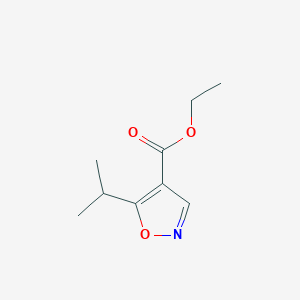

Ethyl-5-isopropyl-isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-5-isopropyl-isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl-5-isopropyl-isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted isoxazole derivatives .

Aplicaciones Científicas De Investigación

Biological Applications

Ethyl-5-isopropyl-isoxazole-4-carboxylate has shown promise in various biological applications:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways such as cancer treatment and anti-inflammatory responses .

- Anticancer Activity : Research indicates that derivatives of isoxazoles exhibit significant anticancer properties, potentially acting as inhibitors for various cancer cell lines .

- HDAC Inhibition : Certain isoxazole compounds have been identified as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Table 1: Summary of Research Findings

Potential Uses in Agrochemicals

Beyond medicinal applications, this compound may also play a role in agrochemicals. Its structural characteristics suggest potential use as a pesticide or herbicide precursor, contributing to the development of environmentally friendly agricultural products .

Mecanismo De Acción

The mechanism of action of Ethyl-5-isopropyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .

Comparación Con Compuestos Similares

Isoxazole: The parent compound with a similar ring structure.

Oxazole: An analog with the nitrogen atom in a different position.

Pyrrole: An analog without the oxygen atom.

Uniqueness: Ethyl-5-isopropyl-isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl-5-isopropyl-isoxazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Isoxazole Derivatives

Isoxazole derivatives, including this compound, are characterized by a five-membered ring containing nitrogen and oxygen atoms. This structural feature contributes to their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various isoxazole derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Effects

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Anti-inflammatory Activity

In vivo studies have shown that this compound possesses anti-inflammatory properties. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The compound exhibited selective inhibition towards COX-2, making it a potential candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX enzymes.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by increasing ROS levels and activating caspases.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis leads to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anticancer | Induction of apoptosis via ROS | |

| Anti-inflammatory | Selective inhibition of COX-2 |

Table 2: Case Study Results

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction via ROS |

| This compound | HeLa | 20 | Apoptosis induction via ROS |

| This compound | E. coli | 30 | Cell wall disruption |

Case Studies

In a notable study published in Pharmacological Research, researchers synthesized several isoxazole derivatives, including this compound, and evaluated their anti-inflammatory effects in animal models. The results showed significant reduction in edema and pain responses, supporting its therapeutic potential as an anti-inflammatory agent .

Another investigation focused on the anticancer properties where this compound was tested against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name |

ethyl 5-propan-2-yl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-10-13-8(7)6(2)3/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGRQPLUIICKOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.